N-({1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide
Description
Properties
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-13(23)21(2)12-18-20-16-9-5-6-10-17(16)22(18)11-14-7-3-4-8-15(14)19/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRWGNDCSTUMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
N-({1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of simpler benzimidazole compounds .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. The compound N-({1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide has been evaluated for its effectiveness against various bacterial strains.
- In Vitro Studies : The compound has demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent. For example, studies have reported MIC values as low as 1.27 µM against certain bacterial strains .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Various studies have assessed its efficacy against different cancer cell lines.
- Cell Line Testing : In vitro assays have indicated that this compound exhibits significant cytotoxicity against human colorectal carcinoma cell lines (e.g., HCT116), with IC50 values reported around 4.53 µM, which is competitive compared to standard chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM) .
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties, particularly against Mycobacterium tuberculosis.
- Mechanism of Action : Studies suggest that the compound inhibits vital mycobacterial enzymes, contributing to its effectiveness against tuberculosis. In vivo evaluations in mouse models have supported these findings, indicating promising results for further development .
Case Studies and Research Findings
A series of studies have explored the synthesis and biological evaluation of related benzimidazole derivatives, highlighting their multifaceted applications:
Mechanism of Action
The mechanism of action of N-({1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological processes. This interaction is facilitated by the benzimidazole ring, which allows the compound to fit into the active sites of target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-({1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide include other benzimidazole derivatives such as:
- 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines
- 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenyl azetidin-2-one .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the 2-chlorophenyl group.
Biological Activity
N-({1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented by the following molecular formula and properties:
- Molecular Formula : C15H14ClN3
- Molecular Weight : 283.74 g/mol
- CAS Number : 1017392-47-0
- SMILES : ClC1=CC=CC=C1C(C2=NC3=CC=CC=C3N2C)N
| Property | Value |
|---|---|
| Molecular Weight | 283.74 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with benzimidazole moieties possess significant antimicrobial properties. The presence of the 2-chlorophenyl group may enhance this activity by increasing lipophilicity, facilitating cell membrane penetration.
- Anticancer Properties : Benzimidazole derivatives are known for their anticancer potential. The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
- Anti-inflammatory Effects : Some studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound. The results indicated a significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Anticancer Activity
In a preclinical study, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. Mechanistic studies revealed that the compound induced G1 phase arrest and promoted apoptosis through mitochondrial pathways.
Table 2: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for N-({1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide, and how can yields be optimized?
- Methodological Answer : Common synthetic approaches involve multi-step nucleophilic substitutions and condensation reactions. For example, benzimidazole core synthesis typically starts with 2-chlorobenzylamine derivatives, followed by alkylation of the benzimidazole nitrogen. Acetamide side chains are introduced via coupling reactions (e.g., using chloroacetamide intermediates). Key steps include:
- Benzimidazole alkylation : Reacting 2-chlorobenzyl chloride with benzimidazole precursors under basic conditions (e.g., NaOH in DMF) .
- Acetamide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the methylacetamide group.
Yield optimization requires precise stoichiometric control, solvent selection (e.g., DMF or THF for polar intermediates), and temperature modulation (e.g., reflux at 80–100°C). Purification via column chromatography or recrystallization (methanol/water) is critical to minimize by-products .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Structural validation relies on orthogonal analytical methods:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions, particularly the 2-chlorophenyl and methylacetamide groups. Key diagnostic signals include aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.1–3.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ ion matching C₂₂H₂₂ClN₃O).
- X-ray Crystallography : For absolute configuration determination, though this requires high-purity crystalline material .
Q. How can researchers assess the compound’s biological activity in vitro?
- Methodological Answer : Initial screening often involves:
- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves.
- Cell viability assays : MTT or ATP-based assays in cancer cell lines to evaluate cytotoxicity.
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins like tubulin or kinases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., buffer pH, ionic strength) or protein isoforms. To address this:
- Standardize assay protocols : Use validated kits and controls (e.g., ATP concentration in kinase assays).
- Orthogonal validation : Cross-check SPR data with microscale thermophoresis (MST) or fluorescence polarization.
- Structural analysis : Perform molecular docking or co-crystallization to identify binding site heterogeneity .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer : Enhance solubility and bioavailability via:
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety.
- Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes.
- Metabolic stability assays : Liver microsome studies to identify metabolic hotspots (e.g., CYP450-mediated oxidation). Adjust substituents (e.g., fluorine substitution) to block degradation .
Q. What mechanistic studies are needed to elucidate its potential off-target effects?
- Methodological Answer : Employ:
- Proteome-wide profiling : Chemical proteomics using affinity pulldowns with a biotinylated analog.
- CRISPR-Cas9 screens : Genome-wide knockout libraries to identify synthetic lethal interactions.
- Transcriptomic analysis : RNA-seq to detect pathway-level perturbations (e.g., oxidative stress or apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
